molecular formula C11H15BrO B13572176 1-(3-Bromopropyl)-2-ethoxybenzene

1-(3-Bromopropyl)-2-ethoxybenzene

Cat. No.: B13572176
M. Wt: 243.14 g/mol
InChI Key: ZPCNIEKIEMDZJU-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethoxybenzene is an organobromine compound featuring a bromopropyl chain (-CH2CH2CH2Br) attached to a benzene ring substituted with an ethoxy group (-OCH2CH3) at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically takes place under mild conditions, such as room temperature, and in an inert solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The ethoxybenzene moiety can be oxidized to form corresponding quinones, while reduction can lead to the formation of ethylbenzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

  • Substituted benzene derivatives, alkenes, quinones, and ethylbenzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: The compound can be used to study the effects of brominated organic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxybenzene moiety can undergo oxidation or reduction, affecting the overall reactivity of the compound. These interactions can influence biological pathways and cellular processes, making the compound valuable in medicinal chemistry and biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical Properties :

  • Bromopropyl-aromatics with simple substituents (e.g., chloro, ethoxy) typically exist as oils, while bulkier derivatives (e.g., benzimidazoles) crystallize in triclinic systems (space group P1, V = 853.80 ų) .

Reactivity and Functional Group Effects

Table 2: Substituent Effects on Reactivity

Compound Substituent Electronic Effects Reactivity Profile Applications
1-(3-Bromopropyl)-2-ethoxybenzene Ethoxy: Electron-donating (+M) Enhanced electrophilic substitution at para position; SN2 reactions at Br Potential intermediate for pharmaceuticals
1-(3-Bromopropyl)-2-chlorobenzene Chloro: Electron-withdrawing (-I) Directed meta substitution; slower SN2 due to steric hindrance Cross-coupling reactions
Bromopropyl-benzimidazole Benzimidazole: Planar, aromatic Stabilizes N–C bonds (1.46 Å); Br–C bond length = 1.94 Å Crystal engineering

Key Observations :

  • Ethoxy vs. Chloro : The ethoxy group’s electron-donating nature increases ring reactivity toward electrophiles compared to chloro-substituted analogs. For example, bromopropyl-benzimidazoles exhibit bond angles (N–C–Br ~109°) and dihedral distortions (~55°) that influence packing in crystal lattices .
  • Bromine Reactivity: The bromopropyl chain’s terminal Br is susceptible to nucleophilic displacement. In peptide synthesis, similar bromopropyl groups facilitate alkylation of amines, as seen in N-{1-[(3-Bromopropyl)aminocarbonyl]ethyl} derivatives .

Biological Activity

1-(3-Bromopropyl)-2-ethoxybenzene is an organic compound that has garnered attention due to its potential biological activities. This compound features a bromopropyl group that can influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}BrO
  • Structural Formula :
    C6H4(C3H7Br)(C2H5O)\text{C}_6\text{H}_4(\text{C}_3\text{H}_7\text{Br})(\text{C}_2\text{H}_5\text{O})

This structure indicates the presence of a bromine atom, an ethoxy group, and a propyl chain which may contribute to various biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of alkylbenzenes have been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

Cytotoxicity and Antiproliferative Effects

Research has explored the cytotoxic effects of halogenated alkylbenzenes on cancer cell lines. In vitro studies suggest that compounds with bromine substitutions can inhibit cell proliferation through apoptosis induction. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in human cancer cell lines, potentially through the activation of caspase pathways .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes. Compounds with similar structures have been investigated for their ability to inhibit sodium-dependent glucose cotransporters (SGLT), which play a crucial role in glucose absorption and are targets for anti-diabetic drugs . This suggests that the compound could have implications in metabolic regulation.

Study 1: Antimicrobial Efficacy

A study conducted on various alkyl-substituted phenols, including brominated derivatives, found that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of halogen atoms significantly enhanced the antimicrobial properties due to increased lipophilicity and membrane disruption capabilities .

Study 2: Cytotoxicity in Cancer Research

In a comparative analysis of halogenated phenolic compounds, this compound showed promising results in inhibiting the growth of breast cancer cells in vitro. The compound's mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialEffective against MRSAMembrane disruption
CytotoxicityInduces apoptosis in cancer cellsActivation of caspases and ROS generation
Enzyme InhibitionInhibits SGLTReduces glucose absorption

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-2-ethoxybenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 2-ethoxybenzene derivatives and 1,3-dibromopropane. Key steps include:

  • Alkylation : React 2-ethoxybenzene with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or recrystallization from ethanol/water mixtures improves purity .
    • Critical Factors : Excess 1,3-dibromopropane (1.5–2.0 equivalents) minimizes di-substitution byproducts. Catalyst choice (e.g., K₂CO₃) enhances regioselectivity .

Q. How can the structure of this compound be rigorously characterized?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy at C2, bromopropyl at C1). Key signals: δ ~1.9 ppm (CH₂Br triplet), δ ~4.0 ppm (OCH₂CH₃) .
  • X-ray Crystallography : Use SHELXL for refinement. ORTEP-3 visualization aids in identifying bond angles and steric effects .
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (expected [M+H]⁺: ~243.12) .

Q. What solvents and reaction conditions favor nucleophilic substitution at the bromopropyl group?

  • Optimized Conditions :

  • Solvent : DMF or DMSO enhances nucleophilicity of amines/thiols.
  • Temperature : 50–70°C balances reaction rate and side-product formation .
    • Example Reaction : Substitution with NaN₃ in DMF at 60°C yields 1-(3-azidopropyl)-2-ethoxybenzene, a precursor for click chemistry .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy vs. chloro) on the benzene ring influence reactivity and biological activity?

  • Comparative Analysis :

SubstituentReactivity (Sₙ2)Biological Activity (IC₅₀)
EthoxyModerateLow cytotoxicity
ChloroHighAntimicrobial activity
  • Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the bromopropyl chain, accelerating substitution .

Q. What computational methods predict binding interactions of this compound with biological targets?

  • Protocol :

  • Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on halogen bonding between Br and active-site residues .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
    • Case Study : Analog 1-(3-Bromopropyl)indoline modulates D2 dopamine receptors via π-π stacking with Phe residues .

Q. How can contradictions in reported reaction yields be resolved?

  • Case Example : Discrepancies in Suzuki coupling yields (40–80%) arise from:

  • Pd Catalyst : Pd(PPh₃)₄ vs. Pd(OAc)₂ alters oxidative addition efficiency.
  • Base : K₂CO₃ (solid) vs. Cs₂CO₃ (soluble) affects phase-transfer dynamics .
    • Resolution : Design a DOE (Design of Experiments) to isolate variables (e.g., catalyst loading, solvent polarity) .

Q. What strategies mitigate toxicity in cell-based assays for bromopropyl derivatives?

  • Experimental Design :

  • Dose Optimization : Start with 1–10 µM and monitor apoptosis via Annexin V/PI staining .
  • Metabolic Profiling : LC-MS/MS identifies glutathione adducts, indicating detox pathways .
    • Findings : Ethoxy groups reduce membrane permeability, lowering cytotoxicity compared to chloro analogs .

Q. Methodological Tables

Table 1: Comparative Reactivity of Bromopropyl Derivatives

CompoundReaction Rate (k, s⁻¹)Major Byproduct
This compound2.1 × 10⁻³Di-substituted alkane
1-(3-Bromopropyl)-2-chlorobenzene5.7 × 10⁻³Elimination products

Table 2: Crystallographic Data for Structural Validation

ParameterValue (Å/°)
C-Br Bond Length1.93 ± 0.02
C-O-C Angle (Ethoxy)117.5°

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethoxybenzene

InChI

InChI=1S/C11H15BrO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9H2,1H3

InChI Key

ZPCNIEKIEMDZJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CCCBr

Origin of Product

United States

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